3-(Aminomethyl)cyclobutan-1-amine
Description
3-(Aminomethyl)cyclobutan-1-amine (CAS: 780747-61-7; molecular formula: C₅H₁₂N₂) is a cyclobutane-derived amine featuring both a primary amine (-NH₂) and an aminomethyl (-CH₂NH₂) substituent at the 1- and 3-positions of the cyclobutane ring, respectively. Its molecular weight is 100.16 g/mol, and it is utilized in pharmaceutical and materials research due to its compact, strained ring structure and bifunctional amine groups, which enhance reactivity and molecular recognition .
Properties
IUPAC Name |
3-(aminomethyl)cyclobutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-3-4-1-5(7)2-4/h4-5H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRDQBVEPGJBJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: Another method involves the reductive amination of cyclobutanone with formaldehyde and ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Aminomethyl)cyclobutan-1-amine can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: It can be reduced to form cyclobutanemethanol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Imines, oximes.
Reduction: Cyclobutanemethanol derivatives.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry: 3-(Aminomethyl)cyclobutan-1-amine is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds .
Biology: In biological research, this compound is used to study the effects of cyclic amines on cellular processes and enzyme activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers .
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)cyclobutan-1-amine involves its interaction with various molecular targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity . Additionally, the compound can act as a ligand for certain receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| 3-(Aminomethyl)cyclobutan-1-amine | C₅H₁₂N₂ | 100.16 | 780747-61-7 | Bifunctional amine; strained cyclobutane ring |
| trans-3-Methylcyclobutanamine | C₅H₁₁N | 85.15 | 20826-77-1 | Single methyl substituent; trans-configuration |
| 3,3-Dimethylcyclobutan-1-amine HCl | C₆H₁₄ClN | 135.64 | 1284247-23-9 | Two methyl groups; hydrochloride salt improves stability |
| 3-(3-Chlorophenyl)cyclobutan-1-amine | C₁₀H₁₂ClN | 181.66 | 1156296-61-5 | Chlorophenyl substituent; enhanced lipophilicity |
| 1-(Aminomethyl)-N-benzyl-N-methylcyclobutan-1-amine | C₁₃H₂₀N₂ | 204.31 | 1501189-97-4 | Benzyl and methyl groups; tertiary amine functionality |
Key Observations :
- Steric Effects : 3,3-Dimethylcyclobutan-1-amine HCl exhibits increased steric hindrance compared to the parent compound, reducing nucleophilicity but improving crystallinity .
- Electronic Effects : The chlorophenyl group in 3-(3-chlorophenyl)cyclobutan-1-amine introduces electron-withdrawing properties, altering reaction pathways in cross-coupling reactions .
- Solubility : Hydrochloride salts (e.g., 3,3-dimethylcyclobutan-1-amine HCl) show higher aqueous solubility, critical for biological applications .
Key Observations :
- CuH Catalysis : High enantioselectivity (>99.5:0.5 er) and diastereoselectivity (20:1 dr) are achieved in the synthesis of cyclobutane amines via hydroamination, demonstrating the method's utility for strained systems .
- Salt Formation : Hydrochloride derivatives (e.g., 3,3-dimethylcyclobutan-1-amine HCl) are often synthesized to improve stability and handling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
